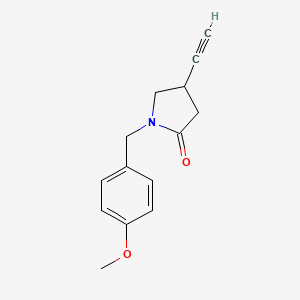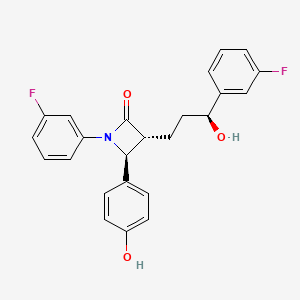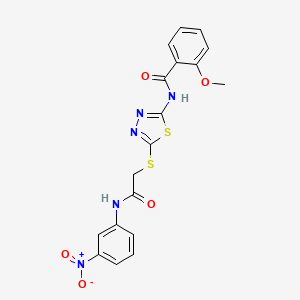![molecular formula C8H9N5S B14884654 5-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14884654.png)
5-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((Pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of the pyridine moiety further enhances its chemical properties, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-amine typically involves the reaction of pyridine-3-methanethiol with 4H-1,2,4-triazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
5-((Pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under controlled conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like DMSO or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding reduced forms of the compound
Substitution: Substituted derivatives with different functional groups
科学研究应用
5-((Pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 5-((Pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Pyrazole derivatives: Known for their diverse pharmacological activities, including antileishmanial and antimalarial properties.
Imidazole derivatives: Widely used in medicinal chemistry for their antimicrobial and antifungal activities.
Pyrimidine derivatives: Explored for their anticancer and antiviral properties.
Uniqueness
5-((Pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-amine stands out due to its unique combination of the pyridine and triazole moieties, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for therapeutic applications compared to other similar compounds.
属性
分子式 |
C8H9N5S |
|---|---|
分子量 |
207.26 g/mol |
IUPAC 名称 |
3-(pyridin-3-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C8H9N5S/c9-7-11-8(13-12-7)14-5-6-2-1-3-10-4-6/h1-4H,5H2,(H3,9,11,12,13) |
InChI 键 |
AIIHVQNLAGPZNY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CSC2=NNC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({2-[(3-Methyl-4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14884576.png)
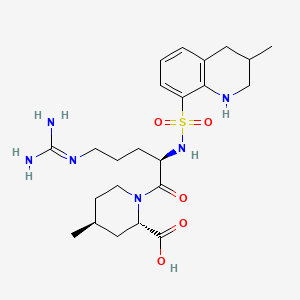
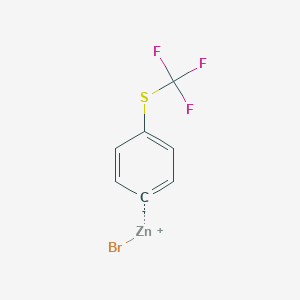
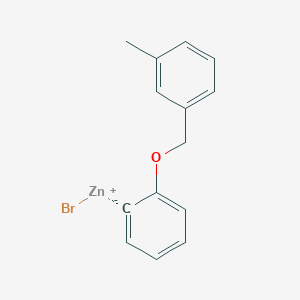
![2-Methyl-2H-benzo[e][1,3]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B14884599.png)

![N-[2-(ethylsulfanyl)phenyl]acetamide](/img/structure/B14884610.png)
